2-(4-chloro-2-nitrophenyl)-1H-indole
CAS No.: 65287-40-3
Cat. No.: VC15922792
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65287-40-3 |
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Molecular Formula | C14H9ClN2O2 |
Molecular Weight | 272.68 g/mol |
IUPAC Name | 2-(4-chloro-2-nitrophenyl)-1H-indole |
Standard InChI | InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
Standard InChI Key | VNCSRNPGUFVOEW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an indole ring system (a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the 2-position with a 4-chloro-2-nitrophenyl group. Key structural attributes include:
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Indole core: The 1H-indole system ensures planar aromaticity, with delocalized π-electrons across the fused rings.
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Substituents:
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A nitro group (-NO) at the 2-position of the phenyl ring.
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A chlorine atom (-Cl) at the 4-position of the phenyl ring.
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The IUPAC name is 2-(4-chloro-2-nitrophenyl)-1H-indole, and its CAS registry number is 65287-40-3 .
Table 1: Molecular data for 2-(4-chloro-2-nitrophenyl)-1H-indole
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 272.68 g/mol | |
Exact mass | 272.0253 g/mol | |
Topological polar surface area | 61.6 Ų | |
LogP (partition coefficient) | 4.27 |
Synthetic Methodologies
Key Reaction Conditions:
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Base: Potassium carbonate () or similar.
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalytic Hydrogenation Pathways
Patent literature describes the use of catalytic hydrogenation to reduce nitro groups in chloronitroaromatics to amines, followed by acid-catalyzed cyclization to form oxindoles . Although this process targets oxindoles, it suggests that 2-(4-chloro-2-nitrophenyl)-1H-indole could hypothetically arise from partial reduction or intermediate trapping during such reactions. For instance:
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Nitro reduction: Catalytic hydrogenation of the nitro group to an amine using .
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Cyclization: Intramolecular attack of the amine on a proximal ester or carbonyl group .
Table 2: Hypothetical synthetic route for 2-(4-chloro-2-nitrophenyl)-1H-indole
Step | Reaction | Conditions |
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1 | Nitro reduction | , Pd/C, ethanol |
2 | Cyclization | , heat |
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